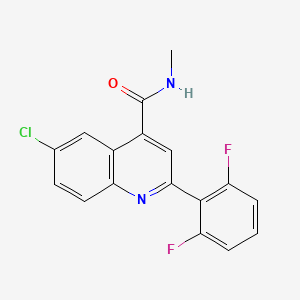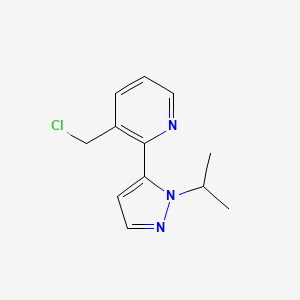
3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group and a pyrazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Substitution on the pyridine ring: The pyrazole derivative is then reacted with a chloromethylating agent, such as chloromethyl methyl ether or chloromethyl chloroformate, in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.
Cyclization reactions: The presence of both the pyrazole and pyridine rings can facilitate cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a carboxylic acid or aldehyde.
科学的研究の応用
3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.
Material science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
作用機序
The mechanism by which 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
類似化合物との比較
Similar Compounds
- 3-(chloromethyl)-2-(1-methyl-1H-pyrazol-5-yl)pyridine
- 3-(bromomethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine
- 2-(1-isopropyl-1H-pyrazol-5-yl)pyridine
Uniqueness
3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine is unique due to the specific combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both the chloromethyl and pyrazolyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
特性
CAS番号 |
1446395-78-3 |
|---|---|
分子式 |
C12H14ClN3 |
分子量 |
235.71 g/mol |
IUPAC名 |
3-(chloromethyl)-2-(2-propan-2-ylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C12H14ClN3/c1-9(2)16-11(5-7-15-16)12-10(8-13)4-3-6-14-12/h3-7,9H,8H2,1-2H3 |
InChIキー |
ATEDQANYWGMZND-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CC=N1)C2=C(C=CC=N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B15282366.png)
![6-(Biphenyl-4-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282373.png)
![3-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,4-pentanedione](/img/structure/B15282379.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15282382.png)
![isopropyl [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15282384.png)
![2-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether](/img/structure/B15282393.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282397.png)
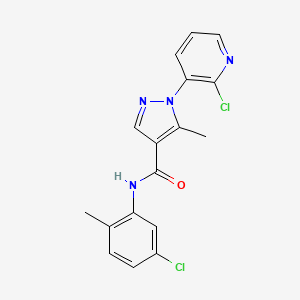
![2-Hydroxy-3-methyl-5-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B15282401.png)
![(4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B15282411.png)
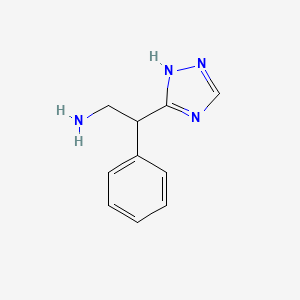
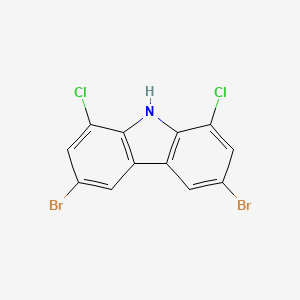
![(3S,4R)-4-[ethyl(2-hydroxyethyl)amino]oxolan-3-ol](/img/structure/B15282430.png)
